3-benzyl-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-Benzyl-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with two dione moieties. The structure is substituted at the N1 and N3 positions with a 3-fluorobenzyl and benzyl group, respectively. This compound belongs to the pyrimidine-2,4(1H,3H)-dione family, a class of molecules with diverse biological applications, including antiviral, antimicrobial, and herbicidal activities .
Properties
Molecular Formula |
C24H17FN2O2S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-benzyl-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17FN2O2S/c25-18-10-6-9-17(13-18)15-26-21-19-11-4-5-12-20(19)30-22(21)23(28)27(24(26)29)14-16-7-2-1-3-8-16/h1-13H,14-15H2 |
InChI Key |
HKDRWYYSRHGLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Fluorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and fluorobenzyl halides in the presence of a suitable base.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and fluorobenzyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(3-fluorobenzyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity: The antimicrobial activity of thieno-pyrimidine derivatives (e.g., ) is influenced by substituents at position 1. For example, replacing hydrogen with a 4-methylbenzyl group enhances activity against S. aureus and C. albicans . This suggests that the 3-fluorobenzyl group in the target compound may similarly modulate interactions with microbial targets.
- Fluorine Impact: Fluorinated benzyl groups (as in the target compound) are known to enhance metabolic stability and binding affinity in drug design, though this specific derivative’s activity remains uncharacterized in the provided evidence.
Physicochemical and Computational Insights
- Frontier Molecular Orbital (FMO) Analysis: Pyrido[2,3-d]pyrimidine-diones exhibit distinct HOMO/LUMO distributions depending on substituents. For instance, compound 2o (pyrido core) localizes HOMO on the dione ring, enhancing electron-donating capacity critical for herbicidal activity . The target compound’s benzothieno core and fluorinated substituent may similarly influence electron distribution, affecting reactivity and target binding.
Biological Activity
3-benzyl-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that belongs to the class of benzothienopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C23H20F2N2O2S
- Molecular Weight : 454.9 g/mol
- IUPAC Name : 3-benzyl-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4-dione
The biological activity of 3-benzyl-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is primarily attributed to its interaction with specific molecular targets within cells. The compound has shown potential as an inhibitor of various enzymes and receptors involved in critical biological pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit phosphodiesterases (PDEs), which are enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibition of PDEs has implications for treating conditions like asthma and erectile dysfunction. For instance, studies have demonstrated that analogs of benzothienopyrimidine derivatives exhibit potent inhibition against PDEs with IC50 values in the low micromolar range .
Biological Activity Data
The following table summarizes the biological activities reported for 3-benzyl-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and related compounds:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| PDE Inhibition | PDE1 | < 1 | |
| MIF2 Tautomerase Inhibition | MIF2 | 7.2 | |
| Anti-parasitic Activity | Cryptosporidium spp. | < 10 |
Case Study 1: PDE Inhibition
A study conducted on various benzothienopyrimidine derivatives revealed that modifications to the benzyl group significantly impacted their inhibitory potency against PDEs. The introduction of fluorine atoms in the para position of the benzyl group enhanced the binding affinity and selectivity towards PDE isoforms .
Case Study 2: Antiparasitic Activity
In another investigation focusing on Cryptosporidium parvum, a causative agent of severe diarrhea in immunocompromised individuals, derivatives of benzothienopyrimidine were screened for their antiparasitic effects. The study identified several compounds with low micromolar EC50 values, suggesting a promising avenue for developing new treatments against cryptosporidiosis .
Structure-Activity Relationships (SAR)
The effectiveness of 3-benzyl-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be attributed to its structural components:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
